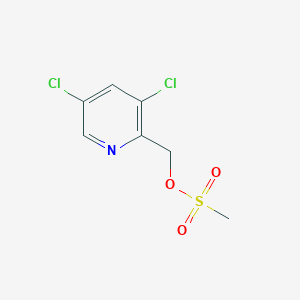
(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring, and a methanesulfonate group attached to the methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate typically involves the reaction of 3,5-dichloro-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,5-Dichloro-2-pyridinemethanol+Methanesulfonyl chloride→(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This allows for the study of biological processes and the development of bioconjugates for diagnostic and therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the displacement by nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloropyridine: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-nitropyridine: Contains a nitro group instead of a methanesulfonate group, leading to different reactivity and applications.
3,5-Dichloro-2-pyridinemethanol: The precursor to (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the methanesulfonate group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
275383-88-5 |
|---|---|
Formule moléculaire |
C7H7Cl2NO3S |
Poids moléculaire |
256.11 g/mol |
Nom IUPAC |
(3,5-dichloropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-7-6(9)2-5(8)3-10-7/h2-3H,4H2,1H3 |
Clé InChI |
SQFZAHXXEUBGAQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=C(C=C(C=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)

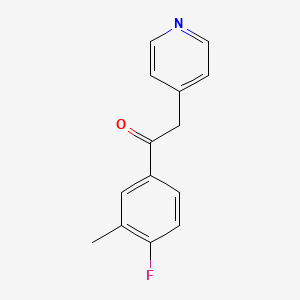
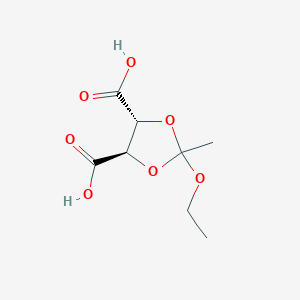
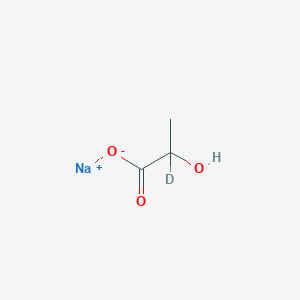
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
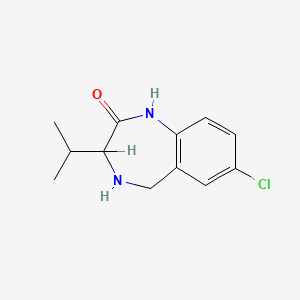
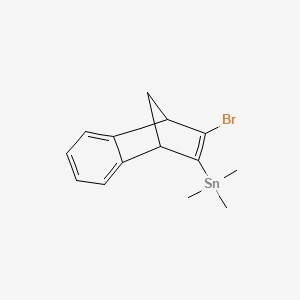

![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
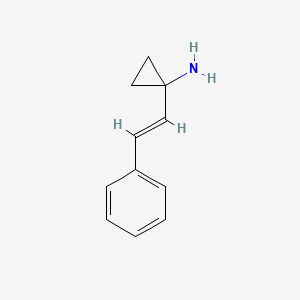
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
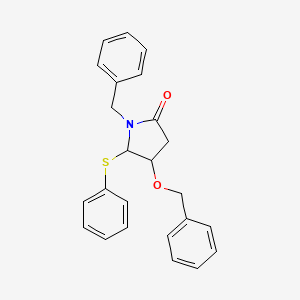
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
